Mass Spectrometric Differentiation of 3-Methylisoxazolo[4,5-c]pyridine from 2-Methyloxazolopyridine Isomers
The tandem mass spectrometry (MS/MS) fragmentation patterns of 3-methylisoxazolo[4,5-c]pyridine are uniquely distinct from those of its oxazolopyridine isomers, providing an unambiguous analytical method for identity verification [1].
| Evidence Dimension | MS/MS Fragmentation Pattern (Product Ion Spectra) |
|---|---|
| Target Compound Data | 3-Methylisoxazolo[4,5-c]pyridine: Characterized by a distinct fragmentation pathway yielding specific product ions after collision-induced dissociation (CID) of the molecular ion. |
| Comparator Or Baseline | 2-Methyloxazolopyridine isomers: Exhibit alternative fragmentation pathways and a different distribution of product ions. |
| Quantified Difference | The isomeric ion structures are structurally distinct and can be characterized and differentiated by their unique tandem mass spectra. |
| Conditions | Electron ionization (EI) mass spectrometry with collision-induced dissociation (CID) tandem mass spectrometry (MS/MS). |
Why This Matters
This analytical differentiation is critical for quality control and identity confirmation of the purchased compound, ensuring that the correct regioisomer has been supplied and preventing experimental failure due to isomeric contamination.
- [1] Donati, D., et al. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. J. Am. Soc. Mass Spectrom., 1992, 3(4), 395-402. View Source
